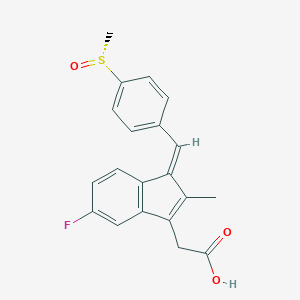

(R)-Sulindac

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXDPUZXIRXEP-LQVWSKNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190967-68-1 | |

| Record name | Sulindac, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190967681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULINDAC, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LZ36959EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthesis Methodologies for R Sulindac

Palladium-Catalyzed Asymmetric Approaches

Palladium catalysis offers a powerful tool for the enantioselective formation of the carbon-sulfur bond in (R)-Sulindac. These methods often involve the creation of a chiral environment around the palladium center, which directs the stereochemical outcome of the reaction.

Enantioselective Arylation with In Situ Formed Sulfenate Anions

A notable strategy for the synthesis of this compound involves the palladium-catalyzed asymmetric arylation of sulfenate anions that are generated in situ. mdpi.comresearchgate.net This approach provides excellent control over the oxidation state of the resulting sulfoxide (B87167) and is compatible with a variety of functional groups. researchgate.net The reaction typically involves the coupling of an aryl halide with a sulfenate precursor in the presence of a palladium catalyst and a chiral ligand. mdpi.comresearchgate.net In a specific application, an intermediate for this compound was subjected to palladium-catalyzed asymmetric arylation with an in situ formed sulfenate anion, yielding the chiral sulfoxide with a high enantiomeric excess (93% ee). mdpi.com A subsequent hydrolysis step then afforded this compound in a very high yield of 96%. mdpi.com

Optimization of Chiral Phosphine (B1218219) Ligands for High Enantiomeric Excess

The choice of the chiral ligand is paramount in achieving high enantioselectivity in palladium-catalyzed reactions. Researchers have explored a variety of chiral phosphine ligands to optimize the synthesis of chiral sulfoxides, including this compound. mdpi.comacs.org One successful approach utilized a xanthene-based phosphine ligand bearing a 1-adamantyl sulfinamide group, which proved to be highly effective. acs.orgresearchgate.net This system, employing Pd2(dba)3·CHCl3 as the palladium source and Cs2CO3 as the base, has been used to synthesize over 100 different sulfoxides, often with enantiomeric excesses exceeding 90%. acs.org Another class of effective ligands are the PC-Phos ligands; a specific PC-Phos with a bulky 1-adamantyl sulfinamide was identified as the optimal chiral ligand for the palladium-catalyzed synthesis of various chiral diorganyl sulfoxides. mdpi.com The practicality of this strategy was further demonstrated by its application in the synthesis of this compound. snnu.edu.cn

| Chiral Ligand Type | Key Features | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Xanthene-based phosphine | Bears a 1-adamantyl sulfinamide group | >90% | acs.orgresearchgate.net |

| PC-Phos | Bulky 1-adamantyl sulfinamide substituent | Up to 99% | mdpi.comresearchgate.net |

| Josiphos-type ligand | (R)-(S)-PPF-t-Bu2 | Up to 83% | mdpi.com |

Mechanistic Insights into Chirality Induction Models

Understanding the mechanism of chirality induction is crucial for the rational design of more efficient catalysts. In the palladium-catalyzed enantioselective arylation of sulfenate anions, a proposed transition state model suggests that the aryl group orients itself in a cis position relative to the sulfenate moiety. mdpi.com This spatial arrangement is believed to be favorable for the formation of the desired chiral sulfoxide products. mdpi.com The interaction between the chiral ligand and the palladium center creates a defined chiral pocket that dictates the facial selectivity of the nucleophilic attack by the sulfenate anion on the palladium-bound aryl group, leading to the observed enantioselectivity.

Organocatalytic Enantioselective Oxidations of Thioethers

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based systems for the synthesis of chiral molecules. In the context of this compound, organocatalytic methods focus on the enantioselective oxidation of the corresponding prochiral thioether.

Chiral Brønsted Acid Catalysis (e.g., Imidodiphosphoric Acids)

Chiral Brønsted acids, particularly confined imidodiphosphoric acids (IDPs), have proven to be highly effective catalysts for the asymmetric oxidation of sulfides. acs.orgorganic-chemistry.org These catalysts create a confined chiral environment that can activate an oxidant and direct its delivery to one face of the sulfide (B99878) substrate. organic-chemistry.org The use of highly confined IDP catalysts has enabled the enantioselective sulfoxidation of even small and structurally simple substrates. acs.org This methodology has been successfully applied to the synthesis of this compound, demonstrating its practical utility. acs.orgnih.gov The catalyst's structure, featuring a well-defined chiral cavity, is key to achieving high levels of stereocontrol. uni-koeln.de

Application of Hydrogen Peroxide as Oxidant

Hydrogen peroxide (H₂O₂) is an attractive oxidant for these reactions due to its environmental benignity, as its only byproduct is water. rsc.org The combination of a chiral Brønsted acid catalyst, such as an imidodiphosphoric acid, and H₂O₂ provides a highly enantioselective system for sulfoxidation. organic-chemistry.org This metal-free approach rivals the efficiency and selectivity of the best metal-based systems. organic-chemistry.org In a notable example, the synthesis of this compound was achieved in 95% yield and 98% enantiomeric excess using this organocatalytic oxidation system. acs.org The use of H₂O₂ as the terminal oxidant is a key feature of this green and sustainable approach to chiral sulfoxide synthesis. organic-chemistry.org

| Catalyst Type | Oxidant | Key Advantages | This compound Synthesis Result | Reference |

|---|---|---|---|---|

| Confined Imidodiphosphoric Acids (IDPs) | Hydrogen Peroxide (H₂O₂) | Metal-free, high enantioselectivity, broad substrate scope | 95% yield, 98% ee | acs.orgorganic-chemistry.orgnih.govacs.org |

Chiral Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric synthesis of chiral compounds, including this compound. This method involves the use of a chiral catalyst to shuttle a reactant between two immiscible phases, an aqueous and an organic phase, to facilitate an enantioselective reaction.

Asymmetric Alkylation of Beta-Sulfinyl Esters

A notable approach within chiral PTC is the asymmetric alkylation of β-sulfinyl esters. In this method, a sulfenate anion is generated in situ from a β-sulfinyl ester. mdpi.comresearchgate.net This anion then reacts with an alkyl halide in the presence of a chiral phase-transfer catalyst. mdpi.comresearchgate.net The catalyst, typically a chiral ammonium (B1175870) salt, creates a chiral environment that directs the alkylation to occur preferentially on one face of the sulfenate anion, leading to the formation of one enantiomer of the sulfoxide in excess.

One documented synthesis of this compound utilizing this principle involved the palladium-catalyzed asymmetric arylation of a sulfenate anion. mdpi.comresearchgate.net This reaction yielded the target compound with an excellent enantiomeric excess of 93% and a high chemical yield of 96% after hydrolysis. mdpi.com The success of this method highlights its potential for producing highly enantioenriched this compound. mdpi.comresearchgate.net

Use of Novel Halogenated Chiral Pentanidium Salts

To improve the enantioselectivity of the phase-transfer catalyzed alkylation of sulfenate anions, researchers have developed novel catalysts. Among these are structurally novel chiral pentanidium salts that feature halogenated benzyl (B1604629) groups. mdpi.comacs.org These catalysts have demonstrated superior performance compared to commercially available phase-transfer catalysts in the asymmetric benzylation of (hetero)aryl sulfenate salts. mdpi.com

The enhanced enantioselectivity is attributed to the presence of halogen atoms, which can participate in halogen bonding. thieme-connect.comthieme.de This non-covalent interaction helps to create a more rigid and ordered transition state, leading to a higher degree of stereocontrol during the alkylation process. thieme-connect.comthieme.de The use of these halogenated chiral pentanidium salts has resulted in high yields and enantioselectivities, with some reactions achieving up to 99% ee, for the synthesis of various chiral sulfoxides. acs.org

Transition-Metal Catalyzed Asymmetric Oxidations

Transition-metal catalyzed asymmetric oxidation of prochiral sulfides is a widely studied and effective method for the synthesis of chiral sulfoxides like this compound. nih.govacs.org This approach involves the use of a chiral metal complex to catalyze the oxidation of a sulfide to a sulfoxide, with the chirality of the ligand directing the stereochemical outcome of the reaction.

Titanium(IV)-Based Systems with Chiral Ligands (e.g., BINOL, Salen, Schiff Base, Porphyrin)

Titanium(IV)-based catalysts are among the most notable systems for enantioselective sulfide oxidation. nih.govacs.orgresearchgate.net These systems typically employ a titanium(IV) source, such as titanium(IV) isopropoxide (Ti(O-iPr)₄), in combination with a chiral ligand. nih.govacs.org A variety of chiral ligands have been successfully utilized, including:

BINOL (1,1'-Bi-2-naphthol): The Ti(IV)/(R)-BINOL complex is a well-known catalyst for asymmetric oxidation and has been used in the kinetic resolution of sulfoxides. nih.govacs.org

Salen Ligands: Titanium-salen complexes have been shown to be effective catalysts for the asymmetric oxidation of sulfides, particularly when using urea (B33335) hydrogen peroxide (UHP) as the oxidant. ucc.iewiley-vch.de These systems can achieve excellent enantioselectivities, often in the range of 92-99% ee. ucc.iewiley-vch.de

Schiff Base Ligands: Chiral Schiff bases derived from amino alcohols are another class of effective ligands for titanium-catalyzed asymmetric sulfoxidations. lookchem.comingentaconnect.com

Porphyrin Ligands: Chiral porphyrins have also been explored as ligands in these oxidation systems. nih.govacs.org

The general mechanism involves the coordination of the chiral ligand to the titanium center, creating a chiral environment. The sulfide substrate then coordinates to the titanium, and the oxidant, often a hydroperoxide, delivers an oxygen atom to the sulfur. The stereochemistry of the resulting sulfoxide is dictated by the facial selectivity imposed by the chiral ligand.

Exploration of Other Metal Catalysts (e.g., Aluminum, Vanadium, Copper, Iron)

While titanium-based systems are prominent, catalysts based on other metals have also been investigated for the asymmetric oxidation of sulfides. nih.govacs.org These include:

Aluminum: Chiral aluminum(salalen) complexes have been used as catalysts for sulfoxidation with hydrogen peroxide, although enantioselectivities have been reported as modest. wiley-vch.de

Vanadium: Vanadium complexes with chiral Schiff base ligands have been employed for the asymmetric oxidation of sulfides. tandfonline.com

Copper: Chiral copper catalysts have shown the ability to produce sulfoxides with good enantiomeric excesses from aryl benzyl sulfides. wiley-vch.de

Iron: Iron-catalyzed asymmetric sulfide oxidation has been successfully applied to the synthesis of this compound, achieving 92% ee in good yield. researchgate.netresearchgate.net Chiral iron(III) porphyrins and complexes with Schiff base ligands have also been explored. wiley-vch.de

| Metal Catalyst | Common Ligands | Typical Oxidant | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Titanium(IV) | BINOL, Salen, Schiff Base, Porphyrin | Hydroperoxides, UHP | Up to 99% | nih.govacs.orgucc.iewiley-vch.de |

| Iron | Schiff Base, Porphyrin | Hydrogen Peroxide | Up to 92% for Sulindac (B1681787) | wiley-vch.deresearchgate.netresearchgate.net |

| Vanadium | Schiff Base | Hydrogen Peroxide | Moderate to high | tandfonline.com |

| Copper | - | - | Up to 81% | wiley-vch.de |

| Aluminum | Salalen | Hydrogen Peroxide | Modest | wiley-vch.de |

Stereospecific Transformations of Enantiopure Sulfur Stereogenic Centers

An alternative to creating the chiral sulfoxide from a prochiral sulfide is to start with an enantiopure compound that already contains a sulfur stereogenic center and then transform it stereospecifically into the desired product. nih.govacs.org This strategy is limited by the availability of suitable enantiopure starting materials. nih.govacs.org

A common approach involves the use of enantiopure sulfinate esters, such as Andersen's sulfinate, which is derived from l-menthol. acs.org One of the diastereomers of the sulfinate ester can often be isolated in pure form through crystallization. acs.org This enantiopure sulfinate can then undergo nucleophilic substitution with an appropriate organometallic reagent, such as a Grignard reagent, to produce the chiral sulfoxide with inversion of configuration at the sulfur center. acs.org

Similarly, enantiopure sulfinamides can be used as precursors. acs.org These can be prepared using a chiral auxiliary, and like sulfinates, one diastereomer can often be separated by crystallization. acs.org The enantiopure sulfinamide can then be converted to other chiral sulfur compounds, including sulfoxides. acs.org

These stereospecific transformations are valuable because they offer a high degree of stereocontrol, provided that the initial enantiopure sulfur-containing starting material is accessible.

Kinetic and Dynamic Kinetic Resolution Strategies

Kinetic resolution and dynamic kinetic resolution (DKR) are powerful strategies for obtaining enantiomerically enriched compounds from a racemic mixture. In the context of this compound synthesis, these methods rely on the differential reaction rates of the two enantiomers of a racemic Sulindac precursor or a related chiral intermediate.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, enzymes can be employed for the reductive resolution of racemic sulfoxides. While this method can provide high enantiomeric excess (ee), its maximum theoretical yield for the desired enantiomer is 50%. nih.gov

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of traditional kinetic resolution by incorporating an in situ racemization of the starting material. princeton.edu This allows for the continuous conversion of the undesired enantiomer into the desired one, theoretically enabling a 100% yield of a single enantiomer. princeton.edu For a DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. princeton.edu

Several approaches to DKR have been explored for the synthesis of chiral sulfoxides. One notable method involves the enantioselective preparation of sulfinates through the DKR of racemic tert-butanesulfinyl chloride, which can then be converted to the target sulfoxide. nih.gov Another strategy utilizes transition metal catalysts. For example, ruthenium(II) or iridium(III) complexes have been used to catalyze the enantioselective oxidation of sulfides while also facilitating the preferential coordination of one sulfoxide enantiomer, effectively achieving a dynamic thermodynamic resolution. acs.org

Key parameters for a successful DKR include an irreversible resolution step and a high enantiomeric ratio (E = kR/kS), ideally greater than 20. princeton.edu

Synthesis of Sulindac Sulfoximine (B86345) Derivatives

Sulfoximines are structural analogs of sulfoxides where the oxygen atom is replaced by an imino group. The synthesis of Sulindac sulfoximine derivatives introduces a new functional group that can modulate the compound's biological properties.

A common route to synthesize Sulindac sulfoximine begins with the corresponding Sulindac methyl ester. mdpi.comresearchgate.net The synthesis involves the following key steps:

Esterification of Sulindac: Sulindac is treated with methanol (B129727) in the presence of a catalyst like boron trifluoride etherate (BF₃·CH₃OH) to produce the methyl ester, methyl (Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetate. mdpi.com

Imination of the Sulfoxide: The resulting Sulindac methyl ester is then reacted with an iminating agent. A common method employs (diacetoxyiodo)benzene (B116549) as an oxidant and ammonium carbamate (B1207046) as the nitrogen source in methanol at room temperature. mdpi.com This reaction converts the sulfoxide group into a sulfoximine group, yielding methyl-(Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfonimidoyl)benzylidene)-1H-inden-3-yl)acetate. mdpi.com

Hydrolysis (optional): If the free acid form is desired, the methyl ester of the sulfoximine derivative can be hydrolyzed. mdpi.com

This synthetic approach allows for the modification of the sulfoxide moiety, offering a pathway to new derivatives with potentially altered biological activities. mdpi.comresearchgate.net

| Starting Material | Reagents and Conditions | Product | Yield |

| Sulindac | BF₃·CH₃OH, Methanol, 50 °C, 4 h | Methyl (Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetate | 95% mdpi.com |

| Sulindac methyl ester | (Diacetoxyiodo)benzene, Ammonium carbamate, Methanol, rt, 30 min | Methyl-(Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfonimidoyl)benzylidene)-1H-inden-3-yl)acetate | Not specified mdpi.com |

General Synthetic Routes for Novel Sulindac Analogues

The synthesis of novel Sulindac analogues is a broad field of research aimed at developing compounds with improved or novel therapeutic properties. These synthetic strategies often involve modifications at various positions of the Sulindac scaffold.

Amine and Amide Analogues: A general approach to preparing amine-containing analogues starts with the conversion of Sulindac or its sulfide/sulfone derivatives to their corresponding methyl esters. openmedicinalchemistryjournal.com These esters are then reduced to aldehydes using diisobutylaluminium hydride (DIBAL-H). openmedicinalchemistryjournal.com Finally, reductive amination of the aldehydes with various amines yields the desired amine analogues. openmedicinalchemistryjournal.com

Another strategy involves the synthesis of amide analogues. This can be achieved by coupling the carboxylic acid of a Sulindac derivative with various amines using a coupling agent like 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU). nih.gov

Oxazole (B20620) and Thiazole (B1198619) Analogues: The synthesis of oxazole and thiazole analogues typically begins with the HATU-catalyzed coupling of Sulindac with an appropriate amino acid methyl ester to form an amide. tandfonline.com The ester is then hydrolyzed to the corresponding carboxylic acid. tandfonline.com Subsequent reactions, such as the Dakin-West reaction and Robinson-Gabriel cyclodehydration, are employed to construct the oxazole ring. tandfonline.com

Modifications to the Indene (B144670) Ring and Benzylidene Group: Synthetic routes have also been developed to create analogues with substitutions on the indene ring and the benzylidene group. For example, (E)-2'-des-methyl-sulindac sulfide analogues have been synthesized through multi-step sequences involving aldol (B89426) condensation and Suzuki coupling reactions to introduce various substituents. acs.org

A summary of general synthetic transformations for creating novel Sulindac analogues is presented in the table below.

| Transformation | Starting Material | Key Reagents/Conditions | Intermediate/Product |

| Esterification | Sulindac | SOCl₂, MeOH | Sulindac methyl ester openmedicinalchemistryjournal.comnih.gov |

| Aldehyde Formation | Sulindac methyl ester | DIBAL-H, Toluene | Sulindac aldehyde openmedicinalchemistryjournal.com |

| Reductive Amination | Sulindac aldehyde | Various amines, Na(OAc)₃BH | Amine analogues openmedicinalchemistryjournal.com |

| Amide Formation | Sulindac derivative (acid) | Amines, HATU, DIEA | Amide analogues nih.gov |

| Oxazole Formation | Sulindac | Amino acid methyl ester, HATU; KOH; Ac₂O, Pyridine; Ac₂O, H₂SO₄ | Oxazole analogues tandfonline.com |

These synthetic methodologies provide a versatile toolkit for generating a diverse library of Sulindac analogues, enabling the exploration of structure-activity relationships for various therapeutic applications.

Preclinical Pharmacokinetic and Metabolic Profile of R Sulindac

Enantiomer-Specific Biotransformation Pathways

The reduction of sulindac (B1681787) to sulindac sulfide (B99878) is a critical activation step. nih.govresearchgate.net This process is stereoselective, with distinct enzymatic pathways responsible for the reduction of each epimer. nih.govresearchgate.net While it is established that methionine sulfoxide (B87167) reductase A (MsrA) is responsible for reducing the (S)-epimer, the reduction of (R)-sulindac is catalyzed by a different enzyme system. nih.govcapes.gov.brresearchgate.net

The enzyme responsible for the reduction of this compound has been identified as having MsrB-like substrate specificity. nih.govcapes.gov.brresearchgate.net Methionine sulfoxide reductases are a family of enzymes, including MsrA and MsrB, that stereospecifically reduce the S- and R-epimers of methionine sulfoxide, respectively. nih.govnih.gov

Initial studies confirmed that MsrA specifically reduces (S)-sulindac. nih.govunl.edu The search for the enzyme that reduces the (R)-epimer revealed a reductase in rat liver that resembles MsrB. nih.govresearchgate.net Interestingly, known recombinant MsrB enzymes (human MsrB2 and MsrB3) that reduce protein-bound methionine-(R)-sulfoxide were found to have no activity in reducing free this compound. nih.gov However, a partially purified enzyme fraction from rat liver, with a 250- to 350-fold purification, was shown to effectively reduce the (R)-epimer of sulindac. nih.gov This enzyme fraction was also capable of reducing a known substrate for MsrB enzymes, indicating its MsrB-like character. nih.gov

| Epimer | Primary Reductase Enzyme | Key Findings | Reference |

|---|---|---|---|

| (S)-Sulindac | Methionine Sulfoxide Reductase A (MsrA) | Established as the primary enzyme for the reduction of the S-epimer. | nih.govcapes.gov.br |

| This compound | Enzyme with MsrB-like activity | A purified enzyme fraction from rat liver reduces this compound and shares substrate specificity with MsrB, but known recombinant MsrB enzymes are inactive against it. | nih.govresearchgate.net |

Both tissue-based enzymes and the gut microbiota contribute to the reduction of sulindac. nih.govnih.gov Sulindac reduction occurs enzymatically in human intestinal, liver, and renal cytosols. nih.gov While it is widely accepted that gut microbiota can activate sulindac, recent evidence suggests that tissue enzymes play a more significant role. nih.govnih.gov

The irreversible oxidation of sulindac to its sulfone metabolite is another major biotransformation pathway. nih.govfda.gov This metabolic step is primarily carried out by the microsomal cytochrome P450 (P450) enzyme system and is also subject to stereoselective differences between the (R)- and (S)-epimers. nih.govcapes.gov.brnih.gov

The oxidation of both (R)- and (S)-sulindac to sulindac sulfone is catalyzed by the cytochrome P450 system located in liver microsomes. nih.govcapes.gov.brresearchgate.net No oxidative activity is detected in the liver cytosolic fraction. nih.gov Studies using rat liver microsomes demonstrated that the reaction is dependent on the presence of an NADPH-regenerating system, confirming the involvement of P450 enzymes. nih.gov Specific P450 enzymes responsible for the oxidation of the (R)-epimer have been identified, with rat and human CYP1A2, rat CYP1A1, and human CYP1B1 being the major contributors among those tested. nih.gov

The (R)- and (S)-epimers of sulindac interact differently with the P450 system, both as substrates and as inducers of enzyme activity. nih.govcapes.gov.brnih.gov While uninduced rat liver microsomes oxidize the (S)-epimer at a rate approximately twice that of the (R)-epimer, this dynamic changes after enzyme induction. nih.gov

(S)-Sulindac is a more potent inducer of the P450 enzyme system than this compound. nih.govresearchgate.netnih.gov However, a key finding is that both epimers primarily induce the P450 enzymes that are more effective at oxidizing the (R)-epimer. nih.govcapes.gov.brnih.gov This results in the (R)-epimer of sulindac being more readily converted to the inactive sulfone metabolite than the (S)-epimer in both cell cultures and in vivo after the P450 system has been induced. nih.gov This differential effect suggests that while the (S)-epimer may have a higher affinity for inducing receptors like the aryl hydrocarbon receptor (AhR), the resulting enzymatic machinery preferentially metabolizes the (R)-epimer. nih.govoup.com

| Aspect | This compound | (S)-Sulindac | Reference |

|---|---|---|---|

| Substrate for Oxidation (Uninduced) | Oxidized by P450 system. | Oxidized at a rate ~2x higher than the (R)-epimer by uninduced rat liver microsomes. | nih.gov |

| Induction of P450 System | Induces P450 enzymes. | Greater capacity to induce the P450 system than the (R)-epimer. | nih.govnih.gov |

| Outcome of Induction | Both epimers primarily increase the expression of enzymes that more readily oxidize this compound to sulindac sulfone. | nih.govcapes.gov.brresearchgate.net | |

| Major Oxidizing P450 Enzymes | Rat & Human CYP1A2, Rat CYP1A1, Human CYP1B1 | Human CYP1A2 appears most active. | nih.gov |

Oxidation to Sulfone Metabolite

Role of Microsomal Cytochrome P450 System

Comparative Preclinical Pharmacokinetics of (R)- vs. (S)-Epimers

Sulindac exists as a chiral compound with two enantiomers, this compound and (S)-Sulindac. Preclinical studies in rats have revealed stereoselective differences in their pharmacokinetic profiles. nih.gov Following administration of the individual epimers, both this compound and (S)-Sulindac are metabolized to sulindac sulfide and sulindac sulfone. nih.gov However, the ratio of these metabolites differs significantly depending on the parent epimer. When rats were treated with this compound, the plasma ratio of sulindac sulfone to sulindac sulfide was found to be more than double that observed after treatment with (S)-Sulindac. nih.gov

Specifically, the ratio of sulindac sulfone to sulindac sulfide in plasma was 2.35 ± 0.19 in rats administered this compound, compared to 1.25 ± 0.49 in those given (S)-Sulindac. nih.gov This suggests a preferential oxidation of this compound to the inactive sulfone metabolite. nih.gov Interestingly, both epimers were found to induce the activity of cytochrome P450 (P450) enzymes, which are involved in their metabolism. However, both (R)- and (S)-Sulindac primarily increase the expression of enzymes that oxidize this compound. nih.gov

The active metabolite, sulindac sulfide, was detected in the plasma of rats fed either epimer. nih.gov The reduction of (S)-Sulindac to sulindac sulfide is known to be catalyzed by methionine sulfoxide reductase A (MsrA). nih.gov While the specific enzyme responsible for the reduction of the (R)-epimer is still under investigation, preliminary data suggest it may be MsrB1, a selenoprotein. nih.gov

Table 1: Comparative Metabolite Ratios of (R)- and (S)-Sulindac in Rat Plasma

| Epimer Administered | Mean Ratio of Sulindac Sulfone to Sulindac Sulfide (± SEM) |

| This compound | 2.35 ± 0.19 |

| (S)-Sulindac | 1.25 ± 0.49 |

Data sourced from studies in rats. nih.gov

Enterohepatic Recirculation Dynamics in Animal Models

Sulindac and its primary metabolites, sulindac sulfide and sulindac sulfone, undergo extensive enterohepatic circulation in animal models. e-lactancia.orgdrugs.com This process of excretion into the bile, followed by reabsorption from the intestine, contributes to sustained plasma levels of the drug. e-lactancia.org Studies in animals have demonstrated that the parent drug, sulindac, and its sulfone metabolite undergo more extensive recirculation compared to the active sulfide metabolite. drugs.com

Preclinical Tissue Distribution and Barrier Permeation

Preclinical studies in rats have confirmed that sulindac can cross the placental barrier. e-lactancia.orgnih.gov Following administration to pregnant rats, sulindac and its metabolites are detectable in fetal tissues. iarc.fr However, the transfer is not absolute, with fetal plasma concentrations being considerably lower than maternal plasma concentrations. drugs.com Specifically, concentrations in the placenta and the fetus were found to be less than 25% and 5%, respectively, of the systemic plasma concentrations in the mother rat. drugs.com This indicates a limited but definite passage of the drug and its metabolites to the fetus in this animal model.

Sulindac and its metabolites are secreted into the milk of lactating rats. e-lactancia.orgiarc.fr The concentrations of sulindac and its sulfide and sulfone metabolites found in rat milk were approximately 10-20% of the corresponding plasma levels. drugs.comiarc.fr This demonstrates that the mammary gland is a route of excretion for sulindac in this species, leading to potential exposure of nursing offspring. The sulfone metabolite of sulindac has been shown to inhibit mammary carcinogenesis in rats. nih.gov

The ability of this compound to penetrate the blood-brain barrier (BBB) has been investigated in animal models. Studies in rats have shown that sulindac does penetrate the BBB, although to a limited extent. drugs.comnih.gov Brain concentrations of sulindac did not exceed 4% of those found in the plasma. drugs.com Sulindac, sulindac sulfone, and sulindac sulfide have all been detected in the brain tissue of rats following administration of either the (R)- or (S)-epimer, albeit at lower concentrations than in plasma. nih.gov The limited penetration is a common characteristic of many non-steroidal anti-inflammatory drugs. core.ac.uknih.gov

Mammary Gland Secretion in Rodents

Plasma Protein Binding Characteristics in Animal Systems

Sulindac and its metabolites are extensively bound to plasma proteins in animals. e-lactancia.org This high degree of protein binding is a significant pharmacokinetic characteristic. nih.gov The primary binding protein in plasma is albumin, which typically binds acidic and neutral compounds. turkupetcentre.net While specific quantitative data for this compound binding in various animal species is not detailed in the provided search results, the general principle of high plasma protein binding for sulindac is well-established. e-lactancia.orgnih.gov The extent of plasma protein binding can influence the distribution and elimination of a drug, as generally only the unbound fraction is available to exert pharmacological effects and to be cleared from the body. sygnaturediscovery.com

Pharmacokinetic Studies of Prodrug Forms and Derivatives (e.g., Phospho-Sulindac) in Animal Models

The development of prodrugs and derivatives of this compound is a key strategy to alter its pharmacokinetic profile, potentially enhancing efficacy and modifying its distribution. Preclinical studies in animal models have been crucial in characterizing these novel compounds, with a significant focus on Phospho-sulindac.

Research into Phospho-sulindac (PS; OXT-328) in mouse models shows that following oral administration, it is rapidly absorbed and metabolized. nih.gov In mice given an oral dose of PS, the compound is hydrolyzed, releasing sulindac, which then generates its main metabolites: sulindac sulfide (SSide) and sulindac sulfone (SSone). nih.govnih.gov Studies comparing equimolar doses of Phospho-sulindac and conventional sulindac revealed significant differences in their pharmacokinetic profiles. nih.gov

For Phospho-sulindac, sulindac was the primary metabolite detected in plasma, with a maximum concentration (Cmax) of 234 µM reached at a Tmax of 2 hours. nih.gov The half-life (t½) of this sulindac metabolite was 3.5 hours. nih.gov Sulindac sulfone followed a similar pattern but had a much lower Cmax and a notably prolonged half-life of 19.9 hours. nih.gov A key finding is that while PS is extensively metabolized systemically, a large proportion (71%) was found to remain intact in the gastroduodenal wall of mice, which may account for its distinct gastrointestinal profile. nih.gov

The table below summarizes the pharmacokinetic parameters of the principal metabolites following the administration of Phospho-sulindac compared to conventional sulindac in mice. nih.gov

Pharmacokinetic Parameters of Metabolites after Oral Administration of Phospho-Sulindac vs. Sulindac in Mice

| Parameter | Metabolite | Value from Phospho-Sulindac | Value from Conventional Sulindac |

|---|---|---|---|

| Cmax (µM) | Sulindac | 234 | - |

| Sulindac Sulfide | - | - | |

| Sulindac Sulfone | - | - | |

| Tmax (h) | Sulindac | 2 | 24 |

| Sulindac Sulfide | - | - | |

| Sulindac Sulfone | 2 | 24 | |

| t½ (h) | Sulindac | 3.5 | - |

| Sulindac Sulfide | - | - | |

| Sulindac Sulfone | 19.9 | 3.2 | |

| AUC₀₋₂₄h (µM*h) | Sulindac | 707 | 2697 |

| Sulindac Sulfide | 632 | - | |

| Sulindac Sulfone | 673 | 357 |

Note: Dashes (-) indicate data not specified in the provided source material. Data derived from studies in mice. nih.gov

Further research has explored how to modify the pharmacokinetics of Phospho-sulindac. One study investigated the co-administration of curcumin (B1669340) with PS in mice. spandidos-publications.com The results showed that curcumin significantly improved the pharmacokinetic profile of PS. spandidos-publications.com When PS was co-administered with curcumin, the peak plasma levels (Cmax) of the main metabolite, sulindac, increased by as much as 70% compared to the administration of PS alone. spandidos-publications.com

The route of administration also significantly impacts the pharmacokinetic profile. A study using a topical hydrogel formulation of Phospho-sulindac on mice with skin tumor xenografts found high levels of the intact prodrug within the tumors themselves one hour after application. spandidos-publications.com In contrast, intact PS was undetectable in the blood of these animals, where sulindac was the main metabolite found, albeit at levels seven times lower than those observed after oral administration. spandidos-publications.com

Other derivatives have also been developed. Sulindac sulfide amide (SSA), a derivative of sulindac sulfide, was designed to have negligible activity against cyclooxygenase (COX) enzymes. mdpi.com This N,N-dimethylethyl amide derivative was found to be more potent in inhibiting the growth of breast cancer cells in vitro and reducing tumorigenesis in rat models compared to its parent compound. mdpi.com The metabolic stability of these derivatives is a critical factor, with studies indicating that the hydrolysis of phospho-NSAIDs is significantly influenced by enzymes like carboxylesterase Ces1c. researchgate.net The hydrolysis of phospho-NSAIDs in wild-type mouse plasma was found to be 6 to 530 times higher than in the plasma of mice lacking the Ces1c enzyme. researchgate.net

Molecular Mechanisms and Cellular Signaling Pathways of R Sulindac and Its Metabolites Preclinical Focus

Cyclooxygenase-Independent Modulations

Emerging evidence highlights that the biological activities of (R)-Sulindac and its metabolites extend beyond the inhibition of cyclooxygenase (COX) enzymes. These alternative mechanisms are pivotal to its broader pharmacological profile.

Cyclic GMP/PKG Signaling Pathway Activation

This compound and its metabolites have been shown to activate the cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, a key regulator of various cellular functions.

Preclinical studies have demonstrated that sulindac (B1681787) and its derivatives can inhibit specific cGMP-degrading phosphodiesterases (PDEs). mdpi.comnih.govaacrjournals.org Notably, sulindac sulfide (B99878), a metabolite, displays inhibitory activity against PDE2, PDE5, and PDE10. nih.govaacrjournals.org The inhibition of these enzymes prevents the breakdown of cGMP, leading to its accumulation within the cell. mdpi.comresearchgate.net Research indicates that PDE5 is often overexpressed in tumor cells compared to normal cells, making it a selective target. aacrjournals.organserpress.org For instance, sulindac sulfide has been found to inhibit recombinant PDE5 at concentrations that are comparable to those that inhibit the growth of colorectal cancer cells. anserpress.org The non-COX inhibitory sulfone metabolite of sulindac also inhibits cGMP PDE activity. mdpi.comaacrjournals.org Newer, non-COX inhibitory derivatives of sulindac have been specifically designed to enhance cGMP PDE inhibitory activity, with some showing selectivity for PDE5 and/or PDE10. mdpi.comanserpress.organserpress.org

Table 1: Inhibition of cGMP Phosphodiesterases by Sulindac Metabolites and Derivatives

| Compound | Targeted PDE Isozymes | Effect on Cancer Cell Growth | Reference |

|---|---|---|---|

| Sulindac Sulfide | PDE2, PDE5, PDE10 | Inhibits growth of various cancer cell lines | nih.govaacrjournals.org |

| Sulindac Sulfone (Exisulind) | cGMP PDEs (e.g., PDE5) | Inhibits growth of various cancer cell lines | mdpi.comaacrjournals.orgoncotarget.com |

| ADT-061 | PDE10 | Potently inhibits growth of PDE10-expressing CRC cells | anserpress.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The inhibition of cGMP-specific PDEs by sulindac metabolites leads to a significant increase in intracellular cGMP levels. mdpi.comaacrjournals.orgresearchgate.net This elevation in cGMP subsequently activates its primary downstream effector, protein kinase G (PKG). mdpi.comresearchgate.net The activation of the cGMP/PKG signaling cascade is a critical event that has been strongly associated with the anticancer activities of sulindac and its derivatives in numerous preclinical models. mdpi.comresearchgate.net Studies have shown that activation of PKG can induce cell cycle arrest and apoptosis in cancer cells. mdpi.com The protective effect of sulindac in retinal pigmented epithelial cells against oxidative damage also involves the activation of PKG. pnas.org

Inhibition of cGMP Phosphodiesterases (PDE2, PDE5, PDE10)

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

This compound and its metabolites also exert significant influence over the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell proliferation, differentiation, and apoptosis.

Table 2: Effects of Sulindac Metabolites on MAPK Signaling Pathways

| Compound | Effect on ERK1/2 Phosphorylation | Effect on JNK Phosphorylation | Cell Line(s) | Reference |

|---|---|---|---|---|

| Sulindac Sulfide | Inhibition | Activation | HCT116, HT29, SW480 | aacrjournals.org |

| Sulindac Sulfone | Inhibition | Activation | HCT116 | aacrjournals.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

In contrast to their effect on ERK1/2, sulindac metabolites have been found to activate the c-Jun NH2-terminal kinase (JNK) pathway by increasing its phosphorylation. aacrjournals.org The activation of JNK, a stress-activated protein kinase, is another critical component of the apoptotic response induced by these compounds. aacrjournals.orgnih.gov The activation of the JNK pathway by sulindac metabolites often precedes the onset of apoptosis. nih.gov It is believed that the activation of PKG, resulting from PDE inhibition, can lead to the phosphorylation and activation of JNK. aacrjournals.org This activation of JNK is transient, in contrast to the sustained inhibition of ERK1/2. aacrjournals.org

Inhibition of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation

Modulation of Wnt/Beta-Catenin Signaling Pathway

This compound and its metabolites have been shown in preclinical models to modulate the Wnt/β-catenin signaling pathway, a critical cascade in cellular development and homeostasis that is frequently dysregulated in cancer. nih.govdovepress.com The central event in this pathway is the regulation of the protein β-catenin. dovepress.com In the absence of Wnt signaling, a "destruction complex" phosphorylates β-catenin, marking it for degradation. dovepress.com When the pathway is activated, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. dovepress.commdpi.com

Down-regulation of Beta-Catenin Protein Expression

Preclinical research consistently demonstrates that this compound and its metabolites lead to a reduction in β-catenin protein levels in cancer cells. nih.govnih.gov This down-regulation has been observed in various cancer cell lines, including colon, lung, and breast cancer. nih.gov Studies show that sulindac can suppress β-catenin expression at both the mRNA and protein levels. nih.gov By decreasing the available pool of β-catenin, this compound effectively inhibits its nuclear accumulation and subsequent transcriptional activity on target genes like cyclin D1 and c-myc, which are involved in cell proliferation. nih.govnih.govnih.gov This suppression of β-catenin is considered a key aspect of this compound's anti-proliferative effects. nih.gov

Inhibition of Ras/Raf/MAPK Pathway Activity

The Ras/Raf/MAPK (mitogen-activated protein kinase) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is one of the most frequently mutated pathways in human cancers. Preclinical studies have identified this pathway as a target of this compound's active metabolite, sulindac sulfide. nih.govaacrjournals.org

Effects on Oncogenic Ha-Ras Mediated Transformation

Research using focus formation assays has shown that sulindac sulfide specifically inhibits cellular transformation driven by the oncogenic form of Ha-Ras. nih.govnih.gov This inhibitory effect appears to be selective, as transformation mediated by other oncogenes like v-Src was not affected. nih.govnih.gov The proposed mechanism involves the direct inhibition of Ras-mediated signaling. nih.gov Sulindac sulfide has been reported to block the interaction between the p21Ras protein and its key effector, Raf kinase. aacrjournals.org This disruption prevents the downstream activation of the MAPK cascade, thereby suppressing the transformative potential of oncogenic Ras. aacrjournals.orgaacrjournals.org The inhibitory effect of sulindac appears to be more pronounced in cancers that harbor Ras mutations. researchgate.netaacrjournals.org

Nuclear Factor-Kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-Kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is a common feature in many cancers, helping to promote a pro-tumorigenic environment. aacrjournals.org this compound and its metabolites have been shown to inhibit the NF-κB pathway. clinicaleducation.orgnih.govcapes.gov.br The mechanism of inhibition involves targeting the IκB kinase beta (IKKβ). nih.govcapes.gov.br IKKβ is essential for activating the NF-κB pathway by phosphorylating the inhibitor of κB (IκB), which marks it for degradation and allows NF-κB to translocate to the nucleus. nih.gov By decreasing IKKβ kinase activity, sulindac prevents NF-κB activation. clinicaleducation.orgnih.gov This inhibition of the NF-κB pathway is considered to contribute to both the anti-inflammatory and growth-inhibitory properties of sulindac. nih.gov However, some studies under different experimental conditions have reported a paradoxical activation of NF-κB signaling by sulindac sulfide in certain colon cancer cell lines, suggesting the drug's effect on this pathway can be context-dependent. nih.gov

Retinoid X Receptor Alpha (RXRα) Binding and Autophagy Induction

A distinct mechanism of action for this compound involves its interaction with the Retinoid X Receptor Alpha (RXRα), a type of nuclear receptor that regulates gene expression related to cell growth and differentiation. nih.govnih.gov

This compound has been identified as a ligand that binds directly to RXRα. nih.govnih.govfrontiersin.org This binding is crucial for some of the compound's anti-cancer effects. nih.gov Studies have shown that sulindac's interaction with RXRα can inhibit the receptor's non-genomic functions, such as its ability to activate the pro-survival PI3K/AKT signaling pathway. nih.gov Furthermore, the binding of sulindac to RXRα has been linked to the induction of autophagy, a cellular process of "self-eating" that can lead to programmed cell death in cancer cells. nih.govresearchgate.net This induction of autophagy appears to be a key step leading to apoptosis in certain neuronal cells. nih.govresearchgate.net A novel sulindac analog, K-80003, was specifically designed to have a higher affinity for RXRα without inhibiting COX enzymes, demonstrating enhanced potency in inhibiting RXRα-dependent signaling and tumor growth in preclinical models. nih.gov

Interactive Data Table: Effects of this compound and Metabolites on Signaling Pathways

| Pathway | Key Protein Target | Effect of this compound/Metabolites | Downstream Consequence |

| Wnt/β-Catenin | β-Catenin | Down-regulation of expression nih.govnih.govfrontiersin.org | Inhibition of TCF/LEF target gene transcription (e.g., Cyclin D1, c-myc) nih.govnih.gov |

| cGMP PDE nih.gov | Inhibition by sulindac sulfide nih.gov | Increased cGMP, PKG activation, β-catenin degradation nih.govaacrjournals.org | |

| Ras/Raf/MAPK | Ha-Ras | Inhibition of oncogenic transformation nih.govnih.gov | Reduced Ras/Raf-dependent transactivation nih.gov |

| NF-κB | IKKβ | Inhibition of kinase activity nih.govcapes.gov.br | Prevention of NF-κB nuclear translocation and activation clinicaleducation.orgnih.gov |

| RXRα Signaling | RXRα | Direct binding nih.govnih.gov | Inhibition of PI3K/AKT signaling; Induction of autophagy nih.govnih.gov |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism/Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating cellular metabolism, proliferation, and differentiation by modulating gene expression. nih.gov There are three distinct subtypes: PPARα, PPARδ, and PPARγ. nih.gov Upon binding to a ligand, PPARs form a heterodimer with the retinoid X receptor and activate gene expression by binding to PPAR response elements. nih.gov

While some reports have been conflicting, sulindac sulfide, a metabolite of sulindac, has been shown to activate PPARγ. nih.gov In the pursuit of more potent and selective PPARγ agonists, a series of novel derivatives of sulindac sulfide have been synthesized. nih.govnih.gov Research has demonstrated that nonpolar and aromatic substitutions on the benzylidene ring, along with the retention of the carboxylic acid side chain, are crucial for optimal activity. nih.govnih.gov One such derivative, compound 24, exhibited an EC50 of 0.1 μM for inducing peroxisome proliferator response element (PPRE)-luciferase activity. nih.govnih.gov

Further studies confirmed the direct interaction of these derivatives with PPARγ. For instance, compound 24 was shown to displace a known PPARγ agonist, [3H]troglitazone, in a scintillation proximity assay, indicating direct binding to the receptor. nih.govnih.gov This compound also stimulated the binding of PPARγ to a PPRE-containing oligonucleotide and induced the expression of established PPARγ target genes, such as liver fatty-acid binding protein (L-FABP) and adipocyte fatty acid-binding protein (aP2). nih.govnih.gov These findings highlight the potential of sulindac derivatives as a unique class of PPARγ agonists. nih.gov

| Compound/Derivative | Mechanism | Key Findings |

| This compound Metabolite (Sulindac Sulfide) | PPARγ Agonism | Activates PPARγ, though reports have been conflicting. nih.gov |

| Novel Sulindac Sulfide Derivatives (e.g., Compound 24) | Potent PPARγ Agonism | EC50 of 0.1 μM for PPRE-luciferase induction; displaces [3H]troglitazone; induces PPARγ target genes (L-FABP, aP2). nih.govnih.gov |

Gamma-Secretase Modulator Activity and Notch1 Cleavage Inhibition

Gamma-secretase is a multi-subunit protease complex that plays a critical role in intramembrane proteolysis of various type I membrane proteins, including the amyloid precursor protein (APP) and the Notch1 receptor. acs.orgnih.gov Inhibition of γ-secretase has been a therapeutic target, particularly in Alzheimer's disease and some cancers. nih.govresearchgate.net However, broad inhibition can lead to toxicity due to the disruption of essential signaling pathways like Notch signaling. researchgate.netnih.govresearchgate.net

Sulindac sulfide has been identified as a γ-secretase modulator (GSM). nih.govresearchgate.net Unlike γ-secretase inhibitors (GSIs) that block the enzyme's activity altogether, GSMs allosterically modulate the enzyme to alter its cleavage of substrates. nih.gov Specifically, sulindac sulfide has been shown to inhibit the cleavage of Notch1 in triple-negative breast cancer (TNBC) cells. nih.govresearchgate.net This inhibition of Notch1 signaling is significant as the expression of Notch1 and its ligand Jagged1 is correlated with a poor prognosis in TNBC. nih.govresearchgate.net

Preclinical studies in TNBC models have demonstrated that sulindac sulfide significantly inhibits the growth of mammospheres, which are enriched in cancer stem cells. nih.govresearchgate.net In a transplantable mouse TNBC tumor model, sulindac sulfide demonstrated remarkable single-agent anti-tumor activity and led to the elimination of Notch1 protein expression in the tumors. nih.govresearchgate.net

A crucial aspect of sulindac sulfide's activity as a GSM is its selectivity. Importantly, it does not appear to inhibit Notch cleavage in T-cells, which is a significant advantage over many GSIs that can have adverse immunological effects. nih.govresearchgate.net This selective modulation of Notch1 signaling in cancer cells without affecting immune cells suggests that sulindac sulfide could be a promising therapeutic agent for TNBC, potentially in combination with immunotherapy. nih.govresearchgate.net

| Compound | Target | Effect in Cancer Cells (TNBC) | Effect on T-Cells |

| Sulindac Sulfide | γ-Secretase (Modulator) | Inhibits Notch1 cleavage, reduces mammosphere growth, eliminates tumor Notch1 expression. nih.govresearchgate.net | Does not inhibit Notch cleavage. nih.govresearchgate.net |

Influence on Sulfoxide (B87167) Reductase Activity and Protein Methionine Oxidation

The metabolism of sulindac involves the reduction of its sulfoxide group to the active sulfide metabolite. This process is catalyzed by sulfoxide reductases. Specifically, the methionine sulfoxide reductase (Msr) family of enzymes, which includes MsrA and MsrB, are involved. MsrA stereospecifically reduces the (S)-epimer of sulindac, while an enzyme in the mammalian liver, distinct from MsrB, reduces the (R)-epimer. nih.govresearchgate.netncats.io

Methionine residues in proteins are susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This oxidative damage can be repaired by MsrA and MsrB, which reduce methionine-S-sulfoxide and methionine-R-sulfoxide, respectively. nih.gov The ability of sulindac to interact with this system suggests a potential link between its metabolism and the cellular response to oxidative stress. nih.gov

Investigating Specificity Protein (Sp) Transcription Factors as Targets

Specificity protein (Sp) transcription factors, including Sp1, Sp3, and Sp4, are crucial for the expression of genes involved in cancer cell survival, proliferation, and angiogenesis. nih.govnih.gov These transcription factors are often overexpressed in various cancers and are considered non-oncogene addiction genes, making them attractive therapeutic targets. researchgate.net

Preclinical studies have revealed that the anticancer effects of sulindac and its metabolites are, in part, due to the downregulation of Sp transcription factors. nih.govnih.gov The growth inhibitory potency of sulindac and its metabolites in colon cancer cells follows the order of sulindac sulfide >> sulindac sulfone > sulindac. nih.govnih.gov

Treatment of colon cancer cells with sulindac sulfide leads to a significant downregulation of Sp1, Sp3, and Sp4 proteins. nih.govnih.gov This, in turn, results in the decreased expression of several Sp-regulated genes that are critical for cancer progression, including:

Survivin and Bcl-2: Anti-apoptotic proteins. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) and Cyclin D1: Involved in cell proliferation. nih.govnih.gov

p65 subunit of NFκB: A key regulator of inflammation and cell survival. nih.govnih.gov

Vascular Endothelial Growth Factor (VEGF): A critical factor in angiogenesis. nih.govnih.gov

The mechanism underlying this downregulation involves the induction of reactive oxygen species (ROS) by sulindac sulfide. This leads to a decrease in the level of microRNA-27a (miR-27a), which in turn upregulates the Sp-repressor ZBTB10, ultimately leading to the downregulation of Sp proteins. nih.gov These findings suggest that a key component of the chemotherapeutic effect of sulindac in colon cancer is mediated by its metabolite, sulindac sulfide, through the targeting of Sp transcription factors. nih.govnih.gov

Mechanisms of Oxidative Stress Protection in Normal Cells

A noteworthy characteristic of sulindac and its enantiomers is their differential effect on normal versus cancer cells, particularly in the context of oxidative stress. Both the (R)- and (S)-epimers of sulindac can protect normal lung cells against oxidative damage. ncats.ioresearchgate.net This protective effect is independent of its well-known cyclooxygenase (COX) inhibitory activity. nih.gov

Studies have shown that sulindac can initiate a pharmacological preconditioning response in normal cells, similar to ischemic preconditioning. nih.gov This has been observed in the protection of cardiac myocytes against hypoxia/reoxygenation-induced cell death and in retinal pigmented epithelial (RPE) cells against oxidative damage. nih.govresearchgate.net This protective mechanism may involve the modulation of Wnt/β-catenin signaling, which promotes proliferation, while simultaneously inhibiting TGFβ signaling, which can lead to apoptosis. nih.govresearchgate.net

In contrast to its protective role in normal cells, sulindac enhances the killing of cancer cells under conditions of oxidative stress. researchgate.net This selective protection of normal cells while sensitizing cancer cells to oxidative damage underscores a potentially valuable therapeutic window.

Apoptosis Induction Pathways in Cancer Cells

This compound and its metabolites, particularly sulindac sulfide, are known to induce apoptosis in various cancer cell types through multiple pathways. nih.govaacrjournals.orgresearchgate.net This pro-apoptotic activity is a key component of its antitumor effects.

One of the primary mechanisms involves the engagement of the extrinsic or death receptor pathway. Sulindac sulfide has been shown to upregulate the expression of Death Receptor 5 (DR5) in colon and prostate cancer cell lines. nih.gov This upregulation is specific to DR5, with no significant effect on other death receptors like DR4, Fas, or TNF receptor 1. nih.gov The increased expression of DR5 leads to the activation of the proximal caspase-8, initiating the apoptotic cascade. nih.govaacrjournals.org

In addition to the death receptor pathway, sulindac sulfide also activates the intrinsic or mitochondrial pathway of apoptosis. aacrjournals.org This involves the activation of caspase-9 and the pro-apoptotic protein Bax. nih.govaacrjournals.org The engagement of both the extrinsic and intrinsic pathways is further supported by the finding that selective inhibitors of either caspase-8 or caspase-9 can attenuate sulindac-induced apoptosis. aacrjournals.org

Furthermore, sulindac sulfide has been found to induce the expression of melanoma differentiation-associated gene-7/interleukin-24 (MDA-7/IL-24), a member of the TGF-β superfamily with pro-apoptotic and antitumorigenic activities. researchgate.net The induction of MDA-7/IL-24 correlates with the extent of apoptosis in various cancer cell lines, suggesting its critical role in mediating the apoptotic effects of sulindac sulfide. researchgate.net

The combination of sulindac sulfide with other agents can enhance its apoptotic effects. For instance, co-administration with a small-molecule Bcl-2 inhibitor or with TRAIL (the ligand for DR4 and DR5) can circumvent resistance to apoptosis in cancer cells that overexpress the anti-apoptotic protein Bcl-2. aacrjournals.org

| Apoptosis Pathway | Key Molecules/Events | Cancer Cell Types |

| Extrinsic (Death Receptor) Pathway | Upregulation of DR5, activation of caspase-8. nih.govaacrjournals.org | Colon, Prostate. nih.gov |

| Intrinsic (Mitochondrial) Pathway | Activation of caspase-9, Bax. nih.govaacrjournals.org | Colon. aacrjournals.org |

| MDA-7/IL-24 Pathway | Induction of MDA-7/IL-24 expression. researchgate.net | Prostate, Breast, Renal, Stomach. researchgate.net |

Cell Cycle Regulation and Arrest in Cancer Cells

This compound and its primary active metabolite, sulindac sulfide, have been shown in preclinical studies to exert significant effects on cell cycle progression in various cancer cell lines, often leading to cell cycle arrest at different phases. This regulation is a key component of their anti-proliferative activity.

In several cancer models, sulindac and its derivatives induce cell cycle arrest, which is a crucial mechanism of their anti-tumor effects. nih.gov For instance, in human breast cancer MCF-7 cells, sulindac has been observed to cause a dose-dependent arrest in the G1 phase of the cell cycle, accompanied by a reduction in the S phase population. frontiersin.orgspandidos-publications.com Similarly, in ovarian cancer cells, sulindac treatment leads to a G1 phase arrest. nih.govfrontiersin.org This G1 arrest is associated with the modulation of key regulatory proteins, including the downregulation of cyclin D1, CDK4, and CDK6. frontiersin.org

In contrast, other studies have reported a G2/M phase arrest induced by sulindac sulfide. In prostate cancer cell lines DU145 and PC-3, treatment with sulindac sulfide resulted in a twofold increase in the fraction of cells in the G2/M phase. researchgate.net This G2/M arrest is linked to the downregulation of several critical proteins involved in the G2/M checkpoint, such as Cdc25C, Cdc2, cyclin B1, and cyclin B2. researchgate.net Concurrently, an upregulation of the cyclin-dependent kinase inhibitor p21 has been observed. researchgate.net The induction of GADD45α and GADD45γ by sulindac sulfide is also implicated in this process, as these proteins can inhibit the kinase activity of the Cdc2-cyclin B complex, thereby preventing the transition from G2 to M phase. researchgate.net In pharyngeal cancer cells, sulindac has also been found to induce arrest in the G2/M phase.

The retinoblastoma tumor suppressor protein (Rb) and the cyclin-dependent kinase inhibitor p21waf1/cip1 are also involved in sulindac sulfide-induced cell cycle arrest in mouse embryonic fibroblasts. nih.gov Interestingly, cells deficient in p21 or Rb have shown increased susceptibility to cell death induced by sulindac sulfide, suggesting that the compound may selectively target cells with compromised cell cycle checkpoints. nih.gov

The table below summarizes the effects of this compound and its metabolites on cell cycle regulation in different cancer cell lines.

| Cell Line | Compound | Effect on Cell Cycle | Key Molecular Targets |

| MCF-7 (Breast Cancer) | Sulindac | G1 arrest, reduced S phase | Not specified in provided text |

| Ovarian Cancer Cells (MES, OVCAR5) | Sulindac | G1 arrest | Downregulation of CDK4, CDK6, Cyclin D1 |

| DU145, PC-3 (Prostate Cancer) | Sulindac Sulfide | G2/M arrest | Downregulation of Cdc25C, Cdc2, Cyclin B1, Cyclin B2; Upregulation of p21; Induction of GADD45α, GADD45γ |

| Pharyngeal Cancer Cells (FaDu) | Sulindac | G2/M arrest | Not specified in provided text |

| Mouse Embryonic Fibroblasts | Sulindac Sulfide | Cell cycle arrest | Mediated by Rb and p21waf1/cip1 |

| HT-29 (Colon Adenocarcinoma) | Sulindac, Sulindac Sulfide | G0/G1 accumulation | Reduction in level and activity of several cyclin-dependent kinases |

| Laryngeal Cancer Cells (Tu212, Tu686) | Sulindac | G1/S block | Downregulation of CyclinD1, c-Myc |

Chemopreventive Actions Independent of Prostaglandin (B15479496) Synthetase Inhibition

A significant body of preclinical evidence indicates that the chemopreventive effects of this compound and its metabolites are not solely dependent on the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis. mdpi.comsemanticscholar.orgtandfonline.comnih.gov This is particularly highlighted by the activity of the sulindac sulfone metabolite, which lacks significant COX-inhibitory capacity but still demonstrates potent anticancer effects. semanticscholar.orgnih.gov

Several COX-independent mechanisms have been proposed and investigated:

Inhibition of cGMP Phosphodiesterase (PDE): One of the most well-documented COX-independent mechanisms is the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterases. mdpi.comnih.gov Sulindac metabolites, including the sulfide and sulfone forms, have been shown to inhibit cGMP PDE activity. mdpi.comaacrjournals.orgaacrjournals.org This inhibition leads to an increase in intracellular cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG) signaling. mdpi.comnih.govaacrjournals.org The activation of this pathway is associated with the induction of apoptosis in tumor cells. mdpi.comnih.govnih.gov Specifically, PDE5 has been identified as a key isozyme that is often overexpressed in tumor cells and is selectively inhibited by sulindac sulfide. nih.govaacrjournals.orgnih.gov This selective inhibition may account for the tumor-specific apoptotic effects observed. mdpi.com

Modulation of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: this compound and its metabolites have been reported to interact with PPARs, a family of nuclear receptors. Some studies have suggested that sulindac can act as a repressor of PPARδ, a receptor implicated in colon carcinogenesis. pnas.org The nonsteroidal anti-inflammatory drug was found to potentially inhibit PPARδ function, which could contribute to its chemopreventive effects. pnas.org However, other research indicates that PPARδ is not a major mediator of sulindac-induced apoptosis. pnas.org There are also reports of sulindac sulfide activating PPARγ. acs.org The precise role of PPAR modulation in the anticancer activity of sulindac remains an area of active investigation.

Downregulation of Specificity Protein (Sp) Transcription Factors: Sulindac sulfide has been shown to decrease the levels of Sp1, Sp3, and Sp4 proteins in colon cancer cells. nih.gov These transcription factors are crucial for the expression of numerous genes involved in cell growth, survival, and angiogenesis, such as VEGF, survivin, EGFR, and bcl-2. nih.gov The downregulation of Sp transcription factors by sulindac sulfide represents another COX-independent mechanism contributing to its anticancer properties. nih.gov This effect appears to be specific to the sulfide metabolite, as sulindac and sulindac sulfone did not alter Sp protein levels at concentrations that inhibited cell proliferation. nih.gov

Inhibition of β-catenin Signaling: Sulindac and its metabolites have been observed to downregulate the expression of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. tandfonline.comaacrjournals.org This effect is considered to be COX-independent, as the non-COX-inhibitory sulfone metabolite also reduces nuclear β-catenin levels. tandfonline.com The attenuation of β-catenin signaling by sulindac is linked to the induction of apoptosis. aacrjournals.org

Inhibition of STAT3 Signaling: In head and neck squamous cell carcinoma, sulindac has been shown to downregulate the activation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Oncogenic STAT3 signaling promotes the expression of target genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. nih.gov

The table below provides a summary of the key COX-independent mechanisms of this compound and its metabolites.

| Mechanism | Key Molecules Involved | Outcome |

| cGMP Phosphodiesterase (PDE) Inhibition | cGMP, PDE5, PKG | Increased intracellular cGMP, activation of PKG signaling, induction of apoptosis |

| PPAR Signaling Modulation | PPARδ, PPARγ | Repression of PPARδ activity, activation of PPARγ (conflicting reports) |

| Specificity Protein (Sp) Transcription Factor Downregulation | Sp1, Sp3, Sp4, VEGF, survivin, EGFR, bcl-2 | Decreased expression of genes involved in cell growth, survival, and angiogenesis |

| β-catenin Signaling Inhibition | β-catenin | Downregulation of β-catenin expression, induction of apoptosis |

| STAT3 Signaling Inhibition | STAT3, Cyclin D1, Bcl-2 | Downregulation of activated STAT3, inhibition of cell proliferation and survival |

Structure Activity Relationship Sar Studies of R Sulindac and Its Analogues

Impact of Sulfoxide (B87167) Chirality on Biological Activity and Metabolism

Sulindac (B1681787) is a prodrug that possesses a chiral sulfoxide center, existing as a racemic mixture of (R)- and (S)-epimers. researchgate.netnih.govnih.gov The chirality at this sulfur atom significantly influences the metabolism and biological properties of the compound. researchgate.netnih.gov In vivo, sulindac undergoes metabolic reduction to the active sulindac sulfide (B99878) and oxidation to the inactive sulindac sulfone. nih.govnih.govresearchgate.net

Modifications of the Indene (B144670) Ring System

The indene ring system is a critical component of the sulindac scaffold, and modifications to this part of the molecule have profound effects on its biological activity. quizlet.comresearchgate.net The isosteric replacement of an indole (B1671886) ring, as seen in indomethacin (B1671933), with the indene ring system was a key step in the development of sulindac. quizlet.com

Fluorine Substitutions: Effects on Analgesic Activity and Receptor Binding

The fluorine atom at the 5-position of the indene ring is a key feature of the sulindac molecule. quizlet.com Research has shown that this fluorine substitution is essential for the binding and regulation of peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netlookchem.comresearchgate.netnih.gov Sulindac derivatives lacking this fluorine atom fail to bind to or activate PPARγ. lookchem.com This highlights the critical role of the electronic properties conferred by the fluorine atom in the interaction with this specific receptor. The presence of the 5-fluoro group has been a consistent element in analogues designed to retain or enhance certain biological activities. nih.govacs.org For instance, in the development of COX-1 selective inhibitors based on the (E)-2′-des-methyl-sulindac sulfide scaffold, the 5-fluoro group was often maintained, although its replacement with a methoxy (B1213986) group was also explored and found to improve COX-1 inhibition in some cases. researchgate.net

Benzylidene Moiety Modifications and Conformational Preferences

The benzylidene moiety of (R)-Sulindac offers significant opportunities for structural modification to modulate its biological activity. The geometry of the double bond and the substitution pattern on the phenyl ring are key determinants of potency and receptor selectivity.

Comparative Potency and Selectivity of Z- vs. E-Isomers

The stereochemistry of the benzylidene double bond, designated as Z or E, plays a crucial role in the biological activity of sulindac and its analogues. lookchem.comnih.gov Sulindac and its active sulfide metabolite naturally exist in the Z configuration. lookchem.comacs.org Isomerization from the Z to the E configuration can significantly impact activity. For instance, in the case of sulindac sulfide, changing the geometry from Z to E markedly reduces its potency against COX-1 and almost completely abolishes its inhibition of COX-2. nih.gov

However, in the context of PPARγ activation, the Z configuration appears to be advantageous for selectivity. researchgate.netlookchem.comresearchgate.netnih.gov Studies on sulindac derivatives have revealed that the Z-isomers are selective activators of PPARγ, whereas the corresponding E-isomers may also activate PPARα, leading to a loss of selectivity. lookchem.com This selectivity is desirable to avoid potential side effects associated with PPARα activation. lookchem.com The altered stereochemistry in 2′-des-methyl derivatives, which predominantly exist as the E-isomer, has provided a unique scaffold for developing novel PPARγ agonists. acs.org

Influence of Meta-Substitution on PPARγ Binding and Transactivation

Research has demonstrated that substitutions on the benzylidene ring, particularly at the meta-position, can enhance PPARγ binding and transactivation. researchgate.netlookchem.comresearchgate.netnih.gov This finding has been a guiding principle in the design of novel sulindac derivatives with potential anti-diabetic properties. researchgate.netnih.gov

For example, a derivative featuring a benzyloxy group at the meta-position of the benzylidene ring, combined with the Z configuration of the double bond (compound 6b), showed beneficial properties. researchgate.netnih.gov While it was a weak inducer of adipogenesis and PPARγ-targeted gene expression compared to the full agonist rosiglitazone, it significantly improved glucose tolerance in a diabetic mouse model without the associated toxicity to bone formation. researchgate.netlookchem.comnih.gov This suggests that meta-substitution can lead to partial PPARγ agonism, offering a potentially safer therapeutic profile.

Table 1: Influence of Benzylidene Moiety Modifications on PPARγ Activity This is an interactive table. Click on the headers to sort the data.

| Compound/Modification | Configuration | Substitution | Effect on PPARγ | Reference |

|---|---|---|---|---|

| Sulindac Derivative | Z-isomer | Meta-substitution | Beneficial for binding and transactivation | researchgate.netnih.gov |

| Sulindac Derivative | Z-isomer | None specified | Endowed selectivity for PPARγ activation | lookchem.comresearchgate.net |

| Compound 6b | Z-isomer | Benzyloxy meta-substitution | Weakly induced adipogenesis, improved glucose tolerance | researchgate.netnih.gov |

| 2'-des-methyl sulindac sulfide | E-isomer | Varied | Scaffold for novel PPARγ agonists | acs.org |

| 11Z vs 11E | Z and E | Methyl at meta-position | Both activated and bound to PPARγ | lookchem.com |

Carboxyl Moiety Alterations and COX-Independent Activity Enhancement

The carboxylic acid group of sulindac is essential for its COX-inhibitory activity, forming a critical interaction with arginine 120 in the active site of both COX-1 and COX-2. semanticscholar.org However, there is substantial evidence that many of the anticancer effects of sulindac and its metabolites are independent of COX inhibition. tandfonline.comaacrjournals.orgnih.govmdpi.comnih.gov This has led to the strategic modification of the carboxyl moiety to reduce or eliminate COX activity while enhancing these alternative, COX-independent mechanisms. tandfonline.commdpi.com

Replacing the negatively charged carboxyl group with other functionalities, such as an amide, can significantly attenuate or abolish COX inhibition. nih.govtandfonline.commdpi.com For example, the creation of sulindac sulfide amide (SSA) by replacing the carboxyl group with a dimethylaminoethyl-amide moiety effectively blocked the compound's ability to inhibit COX-1 and COX-2. mdpi.com Despite this lack of COX inhibition, SSA showed enhanced potency in inhibiting the growth of breast cancer cells and inducing apoptosis. mdpi.com Similarly, sulindac benzylamine, where the carboxylate is replaced by an ethylbenzylamine group, is a potent inhibitor of colon tumor cell growth that acts through a COX-independent mechanism involving the inhibition of cyclic-GMP phosphodiesterase (PDE). tandfonline.com

These findings underscore a crucial SAR principle: the acidic carboxyl group is a key determinant for COX inhibition, and its modification or replacement is a viable strategy for developing sulindac-based anticancer agents with improved safety profiles by avoiding the side effects associated with chronic COX inhibition. semanticscholar.orgtandfonline.comnih.govmdpi.com

Design and Evaluation of Amide and Amine Derivatives for Anticancer Activity

The modification of the carboxylic acid group of sulindac sulfide into amide and amine derivatives has been a key strategy to uncouple its anti-inflammatory and anticancer activities. researchgate.netnih.gov The rationale behind this approach is that the carboxylate moiety is crucial for binding to and inhibiting COX enzymes, which is responsible for the gastrointestinal toxicity associated with long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs). aacrjournals.orgmdpi.com By replacing this group, it is possible to reduce or eliminate COX inhibition while potentially enhancing or retaining anticancer effects through COX-independent mechanisms. nih.govmdpi.com

A notable example is the N,N-dimethylethyl amine derivative of sulindac sulfide, often referred to as sulindac sulfide amide (SSA). mdpi.com This compound was rationally designed to eliminate COX-inhibitory activity. mdpi.com Studies showed that SSA was significantly less potent at inhibiting COX-1 (IC50 of 81.6 µM) and COX-2 (IC50 > 200 µM) compared to its parent compound, sulindac sulfide (SS) (COX-1 IC50 of 1.2 µM and COX-2 IC50 of 9.0 µM). mdpi.com Despite its lack of COX inhibition, SSA demonstrated potent growth-inhibitory and apoptosis-inducing effects in various human cancer cell lines, including colon, prostate, and breast cancer. researchgate.netmdpi.com In some breast cancer cell lines, SSA was 10-fold more potent at inhibiting growth than the parent sulfide. mdpi.com